2-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide
Overview
Description
2-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a combination of sulfonyl, thiazole, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps:
Formation of 4-chlorobenzenesulfonyl chloride: This is achieved by reacting chlorobenzene with chlorosulfonic acid under controlled temperature conditions.
Synthesis of thiazole derivative: The thiazole ring is synthesized through a cyclization reaction involving appropriate starting materials such as 3,4-dimethoxyphenyl and thioamide.
Coupling reaction: The final step involves coupling the 4-chlorobenzenesulfonyl chloride with the thiazole derivative in the presence of a base to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions:
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of sulfonamide or sulfonate esters.
Scientific Research Applications
2-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide involves interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as NF-κB or MAPK, leading to altered gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
3,4-dimethoxyphenyl thiazole: Another intermediate used in the synthesis.
Uniqueness
2-(4-chlorobenzenesulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide is unique due to its combination of functional groups, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in drug development and materials science.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O5S2/c1-26-16-8-3-12(9-17(16)27-2)15-10-28-19(21-15)22-18(23)11-29(24,25)14-6-4-13(20)5-7-14/h3-10H,11H2,1-2H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSFHRNLBNVCOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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